Enhanced Cellular Potency of dBRD9 PROTAC Compared to Parental Inhibitor BI-7273
dBRD9 exhibits markedly enhanced cellular potency compared to its parental BRD9-binding ligand BI-7273. In models of acute myeloid leukemia, dBRD9 demonstrates 10- to 100-fold greater potency in suppressing cell proliferation relative to the bromodomain inhibitor alone [1]. This potency enhancement is attributed to the catalytic, event-driven mechanism of targeted degradation, which does not require sustained high target occupancy to achieve functional effects [1].
| Evidence Dimension | Anti-proliferative potency enhancement (fold-change) |
|---|---|
| Target Compound Data | 10- to 100-fold more potent than parental ligand |
| Comparator Or Baseline | BI-7273 (parental BRD9 bromodomain inhibitor) |
| Quantified Difference | 10× to 100× |
| Conditions | Acute myeloid leukemia (AML) cellular models |
Why This Matters
For cellular assays requiring robust BRD9 functional ablation, dBRD9 achieves substantially greater efficacy at lower concentrations than occupancy-based inhibitors, reducing potential off-target effects from high-concentration inhibitor exposure.
- [1] Remillard D, Buckley DL, Paulk J, et al. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. Angew Chem Int Ed Engl. 2017;56(21):5738-5743. PMID: 28418626. View Source
